14-Debromoaraplysillin I
Description
Properties
CAS No. |
136685-29-5 |
|---|---|
Molecular Formula |
C21H24Br3N3O5 |
Molecular Weight |
638.1 g/mol |
IUPAC Name |
(6R)-N-[3-[4-(2-aminoethyl)-2-bromophenoxy]propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide |
InChI |
InChI=1S/C21H24Br3N3O5/c1-30-18-14(23)10-21(19(28)17(18)24)11-15(27-32-21)20(29)26-7-2-8-31-16-4-3-12(5-6-25)9-13(16)22/h3-4,9-10,19,28H,2,5-8,11,25H2,1H3,(H,26,29)/t19-,21?/m0/s1 |
InChI Key |
NMQGCYQSHLBLKC-ZQRQZVKFSA-N |
SMILES |
COC1=C(C(C2(CC(=NO2)C(=O)NCCCOC3=C(C=C(C=C3)CCN)Br)C=C1Br)O)Br |
Isomeric SMILES |
COC1=C([C@@H](C2(CC(=NO2)C(=O)NCCCOC3=C(C=C(C=C3)CCN)Br)C=C1Br)O)Br |
Canonical SMILES |
COC1=C(C(C2(CC(=NO2)C(=O)NCCCOC3=C(C=C(C=C3)CCN)Br)C=C1Br)O)Br |
Synonyms |
14-debromoaraplysillin I |
Origin of Product |
United States |
Natural Occurrence and Isolation Studies of 14 Debromoaraplysillin I
Identification and Characterization from Marine Sponge Species
14-Debromoaraplysillin I is a bromotyrosine derivative that has been identified and isolated from the marine sponge Psammaplysilla purpurea nih.govresearchgate.net. This sponge is also referred to by the synonym Druinella purpurea in scientific literature nih.govacs.org. The isolation of this compound is a significant finding in the field of marine natural products, as bromotyrosine derivatives from sponges are a subject of considerable research interest due to their diverse biological activities.
The process of isolating this compound from Psammaplysilla purpurea typically involves the extraction of the sponge's freeze-dried tissue with a solvent such as methanol. The resulting crude extract is then subjected to various chromatographic techniques to separate the complex mixture of metabolites. One common method involves chromatography on a Sephadex LH-20 column. This allows for the separation and purification of individual compounds, leading to the isolation of this compound.
The characterization and structural elucidation of this compound are accomplished through spectroscopic methods. Techniques such as 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are crucial in determining the precise molecular structure of the compound.
Below is a table summarizing the key identification details of this compound.
| Parameter | Description |
| Compound Name | This compound |
| Source Organism | Psammaplysilla purpurea (Druinella purpurea) |
| Compound Class | Bromotyrosine Derivative |
| Isolation Method | Solvent Extraction followed by Column Chromatography |
| Characterization | NMR Spectroscopy, Mass Spectrometry |
Co-occurrence and Structural Relationships with Related Bromotyrosine Derivatives
This compound is part of a larger family of structurally related bromotyrosine alkaloids found within marine sponges. Research has shown its co-occurrence with other similar compounds, most notably araplysillin I and 14-debromoprearaplysillin I, within the same sponge species, Psammaplysilla purpurea nih.govnih.gov.
The structural relationship between these compounds is a key area of study, as it provides insights into their biosynthetic pathways. 14-Debromoprearaplysillin I is considered a presumed biogenetic precursor to this compound nih.govscribd.com. This suggests that a series of enzymatic reactions within the sponge are responsible for the transformation of 14-debromoprearaplysillin I into this compound.
Araplysillin I, another related compound, was originally isolated from the sponge Psammaplysilla arabica. The structural similarities between araplysillin I and this compound highlight the chemical diversity and biosynthetic capabilities of sponges in the Psammaplysilla genus. The key structural difference between these molecules often lies in the degree and position of bromine substitution on the tyrosine-derived aromatic rings.
The following table outlines the relationship between this compound and its associated compounds.
| Compound Name | Relationship to this compound | Source Organism(s) |
| Araplysillin I | Structurally related bromotyrosine derivative | Psammaplysilla arabica, Psammaplysilla purpurea |
| 14-Debromoprearaplysillin I | Presumed biogenetic precursor | Psammaplysilla purpurea |
Biosynthetic Investigations of 14 Debromoaraplysillin I and Congeners
Elucidation of Tyrosine-Derived Biosynthetic Pathways
The biosynthesis of 14-Debromoaraplysillin I and other bromotyrosine alkaloids originates from the common amino acid L-tyrosine. nih.gov This precursor undergoes a series of enzymatic transformations to construct the characteristic spiroisoxazoline core of the araplysillin family. The pathway is a prime example of the metabolic diversification that leads to the vast array of secondary metabolites found in marine organisms.
Initial steps in the pathway involve modifications to the tyrosine molecule. These modifications prepare the precursor for the key cyclization reaction that forms the spiroisoxazoline ring system. While the complete enzymatic cascade has not been fully elucidated in a single organism, comparative studies of various bromotyrosine alkaloids have allowed for the construction of a putative biosynthetic map.
The key stages in the proposed biosynthetic pathway are outlined below:
| Stage | Description |
| Precursor Modification | L-tyrosine undergoes a series of enzymatic reactions including deamination, methylation, and bromination. |
| Oxime Formation | The keto group of a modified tyrosine precursor is converted to an oxime. |
| Spirocyclization | An enzyme-catalyzed epoxidation of the aromatic ring of the oxime intermediate, followed by intramolecular cyclization, is proposed to form the spiroisoxazoline core. |
This pathway highlights the efficiency of natural product biosynthesis, where a common building block is tailored to generate structural complexity and biological activity.
Proposed Biogenetic Precursors and Intermediates
The journey from L-tyrosine to this compound involves several key precursor molecules and intermediates. The primary precursor is L-tyrosine, which is derived from the shikimate pathway.
Key Precursors and Intermediates:
| Compound | Role in Biosynthesis |
| L-Tyrosine | The fundamental building block from which the entire carbon skeleton of the bromotyrosine portion of the molecule is derived. |
| p-Hydroxyphenylpyruvic acid | A likely early intermediate resulting from the deamination of tyrosine. |
| Dibromotyrosine-derived oxime | A crucial intermediate that contains the necessary functionalities for the subsequent spirocyclization reaction. This intermediate is formed through bromination and oximation of the tyrosine-derived precursor. |
| Arene Oxide Intermediate | A transient, highly reactive epoxide formed on the aromatic ring of the oxime precursor, which is pivotal for the formation of the spiroisoxazoline structure. |
The identification of these precursors and intermediates is largely based on feeding experiments with labeled substrates and the isolation of related compounds from the producing organisms.
Enzymatic Mechanisms Involved in Bromotyrosine Alkaloid Formation
The biosynthesis of this compound is orchestrated by a suite of specialized enzymes that catalyze specific chemical transformations. While the exact enzymes from the producing organisms are still under investigation, their functional roles have been inferred from the chemical structures of the intermediates and final products.
Key Enzymes and Their Proposed Functions:
| Enzyme Class | Proposed Function in the Biosynthesis of this compound |
| Halogenase (Bromoperoxidase) | These enzymes are responsible for the regioselective incorporation of bromine atoms onto the aromatic ring of the tyrosine precursor. The presence and position of bromine atoms are critical for the chemical properties and biological activities of many bromotyrosine alkaloids. |
| Aminotransferase | Catalyzes the removal of the amino group from L-tyrosine, a key initial step in the modification of the precursor. |
| Oximinotransferase | Facilitates the conversion of a keto group to an oxime, forming a critical intermediate for the subsequent cyclization reaction. |
| Monooxygenase (e.g., Cytochrome P450) | This class of enzymes is proposed to catalyze the epoxidation of the aromatic ring of the dibromotyrosine-derived oxime, leading to the formation of the reactive arene oxide intermediate. This step is crucial for the construction of the spiroisoxazoline core. |
The concerted action of these enzymes ensures the stereospecific and efficient synthesis of this compound and its congeners. Further research, including genome mining and heterologous expression of biosynthetic gene clusters, is expected to provide more definitive insights into the specific enzymes involved.
Synthetic Methodologies for 14 Debromoaraplysillin I and Analogues
Total Synthesis Approaches to the Core Framework of 14-Debromoaraplysillin I
The total synthesis of this compound requires the assembly of its characteristic tetracyclic core. A central challenge is the creation of the spirocyclic junction, where two rings share a single carbon atom. Synthetic chemists have devised multi-step sequences to build this complex framework from simpler starting materials. nih.gov These routes often feature strategic bond formations to install the necessary stereochemistry and functionality found in the natural product. beilstein-journals.org
The spirocyclohexadienylisoxazoline moiety is the hallmark of the araplysillin family of natural products. Its construction is a key challenge in any total synthesis. Various methods have been developed for the synthesis of spirocyclic systems in general, which can be adapted for this specific target. arkat-usa.org
One common strategy involves ring-closing metathesis (RCM) , a powerful reaction that forms rings by joining two alkene groups within the same molecule. arkat-usa.orgrsc.org To create a spirocycle, a precursor containing two appropriately positioned allyl groups on a central ring or active methylene (B1212753) group is typically required. arkat-usa.org Another approach is the use of intramolecular reactions where a nucleophile attacks an electrophilic center within the same molecule, forcing the formation of the spiro junction. rsc.org The formation of the isoxazoline (B3343090) ring itself is often achieved through a [3+2] cycloaddition reaction between a nitrile oxide and an alkene. The strategic timing and execution of these ring-forming events are critical for a successful synthesis. chula.ac.th
Key Strategies for Spirocycle Formation:
| Method | Description | Key Features |
|---|---|---|
| Ring-Closing Metathesis (RCM) | Uses a metal catalyst (e.g., Ruthenium) to form a new double bond, closing a ring. arkat-usa.orgrsc.org | Mild reaction conditions, functional group tolerance. |
| Intramolecular Cyclization | A reaction where different parts of the same molecule react to form a ring. rsc.org | Can be used to form various ring sizes and systems. |
| [3+2] Cycloaddition | A reaction where a three-atom component (1,3-dipole) reacts with a two-atom component (dipolarophile) to form a five-membered ring. researchgate.net | Efficiently constructs heterocyclic rings like isoxazolines. |
In a multi-step synthesis, controlling the outcome of chemical reactions is paramount. Regioselectivity refers to the preference for forming a bond at one position over other possible positions. youtube.comyoutube.com For instance, during the formation of the isoxazoline ring, the reaction must be controlled to ensure the correct atoms are connected. Stereoselectivity is the preference for the formation of one stereoisomer over another, which is crucial for obtaining the correct three-dimensional structure of the final molecule. youtube.comyoutube.com
Chemists employ various strategies to achieve this control. Chiral catalysts or auxiliaries can be used to influence the direction of attack of a reagent, leading to a specific stereochemical outcome. rsc.org The choice of reagents, solvents, and reaction conditions can also profoundly impact both regioselectivity and stereoselectivity. youtube.com In the context of this compound, key steps such as the cycloaddition to form the isoxazoline ring or the reactions that set the stereocenter at the spiro-junction must be highly selective to avoid the formation of unwanted isomers and ensure an efficient synthesis. researchgate.net
Semi-Synthesis and Derivatization Strategies for Structural Analogues
While total synthesis provides a route to the natural product itself, semi-synthesis and derivatization are powerful tools for exploring its chemical space. These approaches start with the natural product or a late-stage synthetic intermediate and modify it to create a series of related compounds, known as analogues.
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry. gardp.orgmonash.edu They aim to identify which parts of a molecule are responsible for its biological activity. gardp.org By creating a library of analogues with systematic structural changes, researchers can probe the effects of modifying different parts of the this compound scaffold. mdpi.comnih.gov
For example, chemists might synthesize analogues where the fatty acid chain is shortened, lengthened, or contains different functional groups. Other modifications could target the aromatic ring or the isoxazoline unit. Each of these analogues is then tested for its biological activity. The resulting data helps build a map of the molecule, highlighting the regions critical for its function (the pharmacophore) and those that can be altered without losing activity. monash.educollaborativedrug.com This knowledge is invaluable for designing new, potentially more potent or selective compounds. researchgate.net
Modern Synthetic Methodological Innovations
The quest to synthesize complex molecules like this compound often spurs innovation in synthetic methodology. Modern reactions that can build complex ring systems in a single step with high selectivity are particularly valuable.
The 1,3-dipolar cycloaddition is a highly versatile reaction for constructing five-membered heterocyclic rings. beilstein-journals.orgrhhz.net This reaction class is particularly relevant to the synthesis of spiro-heterocycles. researchgate.netsci-hub.se In this type of reaction, a 1,3-dipole (a molecule with positive and negative charges separated by another atom) reacts with a dipolarophile (often an alkene or alkyne) in a concerted fashion to form a ring. rhhz.net
A prominent example is the reaction of an azomethine ylide (a 1,3-dipole containing nitrogen) with an alkene. rsc.org When the alkene is part of another ring system, this reaction can generate a spiro-pyrrolidine structure, which is a core feature of many biologically active natural products. researchgate.netbeilstein-journals.orgsci-hub.se These reactions are often highly regio- and stereoselective, allowing for the construction of complex, multi-ring systems with defined stereochemistry in a single step. rsc.orgmdpi.com The development and application of such powerful cycloaddition reactions are key to the efficient and elegant synthesis of complex spirocyclic frameworks related to this compound. researchgate.net
Development of Multicomponent Reaction (MCR) Protocols for Scaffold Assembly
The construction of complex molecular architectures, such as the intricate scaffold of this compound and its analogues, demands highly efficient and convergent synthetic strategies. Multicomponent reactions (MCRs), which combine three or more starting materials in a single operation to form a product containing the essential parts of all reactants, represent a powerful approach to achieving this goal. This methodology offers significant advantages in terms of atom economy, operational simplicity, and the rapid generation of molecular diversity, making it an ideal strategy for assembling the core heterocyclic systems of araplysillin-like molecules.
Research into the synthesis of the characteristic spirooxindole framework has led to the development of several innovative MCR protocols. These reactions often utilize isatin (B1672199) or its derivatives as a key building block to generate the spirocyclic core. A notable example is the Lewis acid-catalyzed three-component reaction of an isatin, a 1,3-dicarbonyl compound, and a second, different 1,3-dicarbonyl compound. acs.orgnih.gov This approach allows for the efficient one-pot construction of complex spirooxindole derivatives under mild conditions. acs.orgnih.gov The choice of catalyst and reaction conditions, including the use of microwave irradiation, can significantly accelerate these transformations and improve yields. nih.govrsc.org
For instance, the reaction between N-methylisatin, 1,3-cyclohexanedione, and 4-hydroxy-6-methyl-2-pyrone (B586867) can be catalyzed by various Lewis acids to selectively produce a complex three-component adduct, with minimal formation of two-component side products. nih.gov The reaction medium has also been shown to be a critical factor, capable of directing the reaction toward different structural outcomes from the same set of starting materials. rsc.org
| Reactants | Catalyst/Solvent | Key Features | Resulting Scaffold | Reference |
| Isatin, 1,3-Dicarbonyl (A), 1,3-Dicarbonyl (B) | SnCl₄·5H₂O / DCE (Microwave) | High efficiency (80% yield in 80 min); good functional group tolerance. | Spirooxindole pyranochromenedione | acs.orgnih.gov |
| Isatin, Aminopyrazole, 4-Hydroxycoumarin | Acetonitrile (MeCN) (Microwave) | Metal-free; medium-dependent switchable pathway. | Spirooxindole fused with pyrazolo-tetrahydropyridinone | rsc.org |
| Isatin, Aminopyrazole, 4-Hydroxycoumarin | Acetic Acid (AcOH) (Microwave) | Metal-free; selective formation of a different tetracyclic system. | Spirooxindole fused with coumarin-dihydropyridine-pyrazole | rsc.org |
Table 1: Examples of Isatin-Based Three-Component Reactions for Spirooxindole Synthesis.
Of particular relevance to the araplysillin scaffold is the one-pot, three-component [3+2] cycloaddition reaction. This method effectively constructs the spiro[oxindole-3,2'-pyrrolidine] core, which is a central feature of this compound. The reaction proceeds via the in situ generation of an azomethine ylide from isatin and a secondary amino acid, such as L-proline or sarcosine. acs.org This dipole then reacts with a suitable dipolarophile, typically an α,β-unsaturated carbonyl compound (like a chalcone), to yield the desired spiro-heterocycle with high regio- and stereoselectivity. acs.org This strategy is highly convergent, creating a spirocyclic quaternary carbon, four new stereocenters, and three new chemical bonds in a single step. acs.org
| Component 1 (Ylide Source) | Component 2 (Ylide Source) | Component 3 (Dipolarophile) | Solvent/Conditions | Resulting Core | Reference |
| Isatin | L-proline | α,β-Unsaturated Carbonyl (Chalcone) | Ethanol / Reflux | Pyrrolizidine-spirooxindole | acs.org |
| Isatin | Sarcosine | α,β-Unsaturated Carbonyl (Chalcone) | Ethanol / Reflux | N-Methyl-pyrrolidine-spirooxindole | acs.org |
Table 2: [3+2] Cycloaddition for the Assembly of the Spiro[oxindole-pyrrolidine] Scaffold.
Beyond the spirocyclic core, isocyanide-based multicomponent reactions (IMCRs) like the Ugi and Passerini reactions offer powerful tools for assembling the peptide-like portions of the structure, such as the diketopiperazine moiety found in many araplysillin analogues. rsc.orgresearchgate.net The Ugi four-component reaction (U-4CR) combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide product. wikipedia.org By using bifunctional starting materials, such as an amino acid as both the amine and carboxylic acid source, the Ugi reaction can be strategically employed to generate precursors that can undergo subsequent cyclization to form lactams, including diketopiperazines. rsc.orgnih.gov This approach has been successfully used to prepare β-lactam-diketopiperazine hybrids from Ugi adducts. rsc.org The Passerini three-component reaction (P-3CR), which produces an α-acyloxyamide, provides an alternative pathway to highly functionalized acyclic precursors suitable for further elaboration. researchgate.netnih.gov
The development of these MCR protocols provides a robust and flexible platform for the rapid synthesis of libraries of araplysillin analogues. By systematically varying the individual components in these reactions, chemists can efficiently generate a wide diversity of complex structures for biological evaluation, accelerating the exploration of this important class of natural product derivatives.
Perspectives on Future Research Directions for 14 Debromoaraplysillin I
Rational Design and Synthesis of Novel Analogues for Enhanced Bioactivity and Selectivity
A crucial avenue for future research lies in the rational design and synthesis of novel analogues of 14-Debromoaraplysillin I. The goal of such endeavors is to enhance its biological activity, improve its selectivity towards specific molecular targets, and optimize its pharmacokinetic properties. Structure-activity relationship (SAR) studies are fundamental to this process, systematically modifying the chemical structure of the parent compound and evaluating the impact on its biological function. nih.gov
The synthesis of a series of derivatives, for instance by altering substituents on the aromatic rings or modifying the linker region, can provide valuable insights. A combinatorial approach to modify specific regions of the molecule, followed by high-throughput screening, could accelerate the discovery of analogues with superior properties. nih.gov For example, the synthesis of non-prenyl analogues of other natural products has led to compounds with improved potency and selectivity. nih.gov The insights gained from these SAR studies will be instrumental in designing second-generation compounds with a more desirable therapeutic profile.
Identification and Validation of Additional Molecular Targets for Therapeutic Intervention
While initial studies may have hinted at the biological effects of this compound, a comprehensive understanding of its mechanism of action requires the definitive identification and validation of its molecular targets. This is a critical and often challenging step in drug discovery. nih.gov Future research should employ a variety of modern techniques to elucidate the specific proteins or pathways with which this compound interacts.
Affinity-based pull-down assays and label-free methods are two powerful approaches for target identification. nih.gov These experiments can pinpoint the direct binding partners of the compound within a complex biological system. Once potential targets are identified, their validation is paramount. This involves confirming that modulation of the identified target is indeed responsible for the observed therapeutic effect. nih.gov This validation process is crucial to de-risk the progression of a drug candidate into later stages of development.
Integration of Multi-Omics Data for Comprehensive Biological Characterization
The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers an unprecedented opportunity to characterize the biological effects of this compound in a holistic manner. The integration of multi-omics data can provide a systems-level understanding of how the compound perturbs cellular networks and pathways. nih.govnih.gov
Future studies should leverage these technologies to create a detailed molecular signature of this compound's activity. For example, transcriptomic analysis can reveal changes in gene expression, while proteomics can identify alterations in protein abundance and post-translational modifications. Metabolomic profiling can shed light on the compound's impact on cellular metabolism. By integrating these datasets, researchers can uncover novel biomarkers of drug response and identify previously unknown mechanisms of action. nih.gov This comprehensive characterization is invaluable for understanding both the on-target and potential off-target effects of the compound.
Addressing Challenges and Exploring Innovations in Marine Natural Product Drug Lead Development
The development of marine natural products like this compound into viable drug leads is fraught with challenges. azolifesciences.comnih.govcas.org A primary hurdle is often the "supply problem," where the natural source provides insufficient quantities of the compound for extensive preclinical and clinical studies. Therefore, the development of a scalable and cost-effective total synthesis or semi-synthetic route is a critical early-stage objective.
Furthermore, the inherent complexity of natural products can make chemical synthesis and modification challenging. Overcoming these hurdles will require innovative synthetic strategies and potentially the use of biosynthetic engineering to produce the compound or its precursors in a more sustainable manner.
Q & A
Q. How can researchers integrate omics data (e.g., transcriptomics, proteomics) to elucidate the compound’s mechanism of action?
- Methodological Answer : Perform pathway enrichment analysis (e.g., KEGG, GO) on differentially expressed genes/proteins. Use STRING or Cytoscape for network pharmacology modeling to identify hub targets. Validate hypotheses with siRNA knockdown or CRISPR-Cas9 gene editing in relevant cellular models .
Ethical and Reproducibility Standards
Q. What steps ensure compliance with ethical standards when studying marine-derived compounds like this compound?
- Methodological Answer : Obtain permits for sponge collection under CITES regulations. Acknowledge indigenous knowledge in sponge identification where applicable. Disclose funding sources and conflicts of interest in publications. For clinical applications, adhere to phase I trial guidelines for informed consent and risk-benefit communication .
Q. How can researchers enhance the reproducibility of bioassay results for this compound?
- Methodological Answer : Adopt MIAME (Minimum Information About a Microarray Experiment) or MIAPE (for proteomics) standards. Share cell line authentication reports (e.g., STR profiling) and batch-specific compound purity certificates. Use open-source platforms like Zenodo for data archiving .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
